Dumorelin

Description

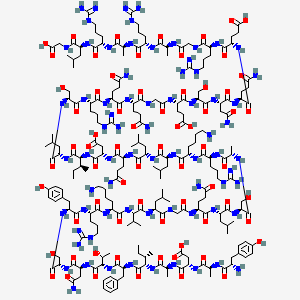

Structure

2D Structure

Properties

IUPAC Name |

(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-(carboxymethylamino)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C218H362N72O68/c1-25-108(17)169(288-176(322)114(23)254-195(341)147(91-165(312)313)271-175(321)111(20)252-177(323)121(221)86-117-50-54-119(296)55-51-117)210(356)281-144(87-116-40-28-27-29-41-116)203(349)290-171(115(24)295)212(358)282-146(90-159(228)304)202(348)286-152(100-294)207(353)276-143(88-118-52-56-120(297)57-53-118)200(346)264-128(48-38-78-245-217(237)238)184(330)263-124(43-31-33-73-220)194(340)287-168(107(15)16)209(355)279-138(81-102(5)6)180(326)249-95-162(307)256-131(59-66-154(223)299)188(334)274-141(84-105(11)12)198(344)284-149(97-291)205(351)255-113(22)174(320)259-126(46-36-76-243-215(233)234)183(329)262-123(42-30-32-72-219)186(332)273-140(83-104(9)10)197(343)275-139(82-103(7)8)196(342)269-135(62-69-157(226)302)193(339)278-148(92-166(314)315)204(350)289-170(109(18)26-2)211(357)280-142(85-106(13)14)199(345)285-150(98-292)206(352)265-129(49-39-79-246-218(239)240)185(331)267-133(60-67-155(224)300)190(336)266-130(58-65-153(222)298)179(325)248-94-161(306)257-132(63-70-163(308)309)189(335)283-151(99-293)208(354)277-145(89-158(227)303)201(347)270-134(61-68-156(225)301)191(337)268-136(64-71-164(310)311)192(338)261-122(44-34-74-241-213(229)230)178(324)247-93-160(305)251-110(19)172(318)258-125(45-35-75-242-214(231)232)182(328)253-112(21)173(319)260-127(47-37-77-244-216(235)236)187(333)272-137(80-101(3)4)181(327)250-96-167(316)317/h27-29,40-41,50-57,101-115,121-152,168-171,291-297H,25-26,30-39,42-49,58-100,219-221H2,1-24H3,(H2,222,298)(H2,223,299)(H2,224,300)(H2,225,301)(H2,226,302)(H2,227,303)(H2,228,304)(H,247,324)(H,248,325)(H,249,326)(H,250,327)(H,251,305)(H,252,323)(H,253,328)(H,254,341)(H,255,351)(H,256,307)(H,257,306)(H,258,318)(H,259,320)(H,260,319)(H,261,338)(H,262,329)(H,263,330)(H,264,346)(H,265,352)(H,266,336)(H,267,331)(H,268,337)(H,269,342)(H,270,347)(H,271,321)(H,272,333)(H,273,332)(H,274,334)(H,275,343)(H,276,353)(H,277,354)(H,278,339)(H,279,355)(H,280,357)(H,281,356)(H,282,358)(H,283,335)(H,284,344)(H,285,345)(H,286,348)(H,287,340)(H,288,322)(H,289,350)(H,290,349)(H,308,309)(H,310,311)(H,312,313)(H,314,315)(H,316,317)(H4,229,230,241)(H4,231,232,242)(H4,233,234,243)(H4,235,236,244)(H4,237,238,245)(H4,239,240,246)/t108-,109-,110-,111-,112-,113-,114-,115+,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,168-,169-,170-,171-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGWQGJDNNGQTP-FWWAFOOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C218H362N72O68 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50147439 | |

| Record name | Dumorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

5080 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105953-59-1 | |

| Record name | Dumorelin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105953591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dumorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Nature of Dumorelin: An Analysis of Publicly Available Data

A comprehensive search of scientific and patent literature reveals a significant absence of data regarding the mechanism of action, pharmacology, and therapeutic application of the compound identified as Dumorelin. While a chemical entity with this name is cataloged in public databases, the requisite biological and experimental information to construct a detailed technical guide is not publicly available.

Efforts to procure information on "this compound" from extensive searches across scientific research databases, clinical trial registries, and patent archives have yielded no specific results detailing its biological activity. The compound is listed in the PubChem database with the chemical formula C218H362N72O68, which suggests it is a large, complex molecule, likely a peptide.[1] However, this entry lacks any associated data on its pharmacological targets, signal transduction pathways, or physiological effects.

Consequently, the creation of a detailed technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams as requested, is not feasible based on the current body of public knowledge. The absence of published research indicates that "this compound" may be a compound in a very early, non-public stage of development, a theoretical molecule, or a misnomer for another agent. Without peer-reviewed studies or official documentation, any discussion of its mechanism of action would be purely speculative and fall outside the scope of a factual technical guide.

References

Dumorelin: A Technical Overview of a Growth Hormone-Releasing Hormone Agonist

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific discovery and synthesis of Dumorelin is limited. This guide provides a comprehensive overview based on available chemical data and the established principles of peptide synthesis and GHRH receptor pharmacology. The synthesis pathway and signaling diagrams are representative of the compound class due to the absence of this compound-specific published research.

Core Compound Data

| Property | Value | Source |

| CAS Number | 105953-59-1 | [1][2][3][4] |

| Molecular Formula | C218H362N72O68 | [1] |

| Molecular Weight | 5080 g/mol | [1] |

Synthesis Pathway: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of a peptide of this compound's size and complexity is typically achieved through Solid-Phase Peptide Synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.

Representative Experimental Protocol for SPPS

The following is a generalized protocol for Fmoc-based SPPS, which would be applicable for the synthesis of a peptide like this compound.

-

Resin Preparation: Swell a suitable resin (e.g., Wang or Rink amide resin) in a solvent such as N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: Attach the C-terminal Fmoc-protected amino acid to the resin. This is typically achieved using a coupling agent like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with a catalyst such as 4-dimethylaminopyridine (DMAP).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the attached amino acid using a solution of piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and by-products.

-

Subsequent Amino Acid Coupling: Couple the next Fmoc-protected amino acid to the newly exposed N-terminus of the growing peptide chain using a coupling agent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA).

-

Repeat Synthesis Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers to prevent side reactions.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using techniques such as mass spectrometry and analytical HPLC.

SPPS Workflow Diagram

Caption: A representative workflow for Solid-Phase Peptide Synthesis (SPPS).

Mechanism of Action: GHRH Receptor Signaling

As a GHRH receptor agonist, this compound is expected to mimic the action of endogenous GHRH by binding to and activating the GHRH receptor on somatotroph cells in the anterior pituitary gland. This activation initiates a downstream signaling cascade that ultimately leads to the synthesis and secretion of growth hormone (GH).

GHRH Receptor Signaling Pathway

The primary signaling pathway activated by the GHRH receptor is the cyclic adenosine monophosphate (cAMP) pathway.

-

Receptor Binding: this compound binds to the GHRH receptor, a G-protein coupled receptor (GPCR).

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.

-

Adenylate Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylate cyclase.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cAMP.

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates protein kinase A (PKA).

-

Gene Transcription and GH Release: PKA phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which promotes the transcription of the GH gene. PKA also phosphorylates ion channels, leading to an influx of Ca2+, which triggers the exocytosis of GH-containing secretory granules.

GHRH Receptor Signaling Diagram

Caption: The GHRH receptor signaling pathway initiated by an agonist like this compound.

Quantitative Data

There is a notable absence of publicly available quantitative data for this compound, such as receptor binding affinity (Ki/Kd), functional potency (EC50), or pharmacokinetic parameters. Research and drug development professionals would typically require this information to assess the compound's efficacy and potential for further development.

Conclusion

This compound is a cataloged but poorly characterized GHRH receptor agonist. While its basic chemical identity is known, a significant information gap exists regarding its discovery, specific synthesis protocols, and pharmacological profile. The provided synthesis and signaling pathways are based on established methodologies for this class of peptides and serve as a representative framework. Further research and publication are necessary to fully elucidate the specific properties and potential applications of this compound.

References

Early In-Vitro Studies of Dumorelin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dumorelin is a synthetic peptide that acts as an agonist for the growth hormone-releasing hormone (GHRH) receptor. As a GHRH receptor agonist, this compound is of interest for its potential therapeutic applications, which may include growth hormone deficiencies and potentially oncology, given the expression of GHRH receptor splice variants in cancer cells. This technical guide provides a framework for the early in-vitro evaluation of this compound, outlining key experimental protocols and data presentation formats. While specific experimental data for this compound is not extensively available in the public domain, this document presents the standard methodologies and expected outcomes for in-vitro studies of a GHRH agonist, based on established principles of pharmacology and cell biology.

Introduction to this compound

This compound is a peptide-based compound with the molecular formula C₂₁₈H₃₆₂N₇₂O₆₈ and a molecular weight of approximately 5080 g/mol [1]. It is classified as a growth hormone-releasing hormone (GHRH) receptor agonist[2]. The primary mechanism of action of this compound is expected to be its binding to and activation of the GHRH receptor, a G protein-coupled receptor (GPCR), predominantly found on the somatotroph cells of the anterior pituitary gland[1]. This interaction initiates an intracellular signaling cascade, leading to the synthesis and release of growth hormone (GH).

Beyond its endocrine effects, the GHRH receptor and its splice variants have been identified in various peripheral tissues and cancer cell lines, suggesting that this compound could have direct effects on these cells[1]. Therefore, early in-vitro studies are crucial to characterize its binding affinity, potency, and cellular effects in relevant model systems.

Core In-Vitro Assays for this compound Evaluation

The initial in-vitro assessment of this compound would typically involve a series of assays to determine its pharmacological properties and biological activity. These include receptor binding assays to quantify its affinity for the GHRH receptor and cell-based assays to measure its functional activity.

GHRH Receptor Binding Assays

Receptor binding assays are fundamental to understanding the interaction between this compound and its target, the GHRH receptor. These assays are used to determine the binding affinity (typically expressed as the dissociation constant, Kd, or the inhibition constant, Ki) of this compound.

Experimental Protocol: Radioligand Competition Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture a cell line known to express the GHRH receptor (e.g., a pituitary cell line like GH3, or a transfected cell line like HEK293-GHRHR).

-

Harvest the cells and homogenize them in a cold lysis buffer to prepare a crude membrane fraction.

-

Quantify the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled GHRH analog (e.g., [¹²⁵I]-GHRH) to each well.

-

Add increasing concentrations of unlabeled this compound (the competitor).

-

Add a fixed amount of the cell membrane preparation to each well.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.

-

Wash the filters with cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation:

| Compound | Cell Line | Radioligand | IC₅₀ (nM) | Ki (nM) |

| This compound | HEK293-GHRHR | [¹²⁵I]-GHRH | Data to be determined | Data to be determined |

| GHRH (1-29) | HEK293-GHRHR | [¹²⁵I]-GHRH | Data to be determined | Data to be determined |

Caption: Hypothetical data table for GHRH receptor binding affinity of this compound.

Functional Assays: cAMP Accumulation

Activation of the GHRH receptor, a Gs-coupled GPCR, leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. Measuring cAMP accumulation is a standard functional assay to determine the potency of a GHRH agonist.

Experimental Protocol: cAMP Assay

-

Cell Culture:

-

Seed GHRH receptor-expressing cells (e.g., GH3 or HEK293-GHRHR) in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add increasing concentrations of this compound or a reference agonist (e.g., GHRH (1-29)).

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

-

Data Analysis:

-

Plot the cAMP concentration as a function of the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response).

-

Data Presentation:

| Compound | Cell Line | EC₅₀ (nM) | Emax (% of GHRH) |

| This compound | GH3 | Data to be determined | Data to be determined |

| GHRH (1-29) | GH3 | Data to be determined | 100% |

Caption: Hypothetical data table for the functional potency of this compound in a cAMP assay.

In-Vitro Anti-Proliferative and Apoptosis Assays in Cancer Cells

Given the potential expression of GHRH receptor splice variants in cancer cells, it is pertinent to investigate the direct effects of this compound on cancer cell proliferation and survival.

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Culture:

-

Seed cancer cell lines of interest (e.g., lung, breast, prostate cancer cell lines) in a 96-well plate.

-

-

Treatment:

-

After 24 hours, treat the cells with increasing concentrations of this compound.

-

Incubate for a defined period (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the this compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Data Presentation:

| Cell Line | This compound GI₅₀ (µM) after 72h |

| A549 (Lung Carcinoma) | Data to be determined |

| MCF-7 (Breast Adenocarcinoma) | Data to be determined |

| PC-3 (Prostate Adenocarcinoma) | Data to be determined |

Caption: Hypothetical data table for the anti-proliferative effect of this compound on cancer cell lines.

Signaling Pathway Visualization

The activation of the GHRH receptor by this compound is expected to trigger a well-defined signaling cascade. The following diagram illustrates this proposed pathway.

References

In-Depth Technical Guide to Dumorelin and its Analogs: Molecular Structure, Properties, and Mechanism of Action

Disclaimer: Specific proprietary information regarding a compound named "Dumorelin" is not widely available in public scientific literature. Therefore, this guide will focus on a well-characterized and representative Growth Hormone-Releasing Hormone (GHRH) analog, Sermorelin , to provide a comprehensive overview of the molecular structure, properties, and biological activities relevant to this class of molecules. The data and methodologies presented here are based on available information for Sermorelin and are intended to be illustrative for researchers, scientists, and drug development professionals working with GHRH agonists.

Molecular Structure and Properties

Sermorelin is a synthetic peptide analog of the naturally occurring human Growth Hormone-Releasing Hormone (GHRH). It consists of the first 29 amino acids of the GHRH sequence, which is the minimal fragment that retains the full biological activity of the native hormone.

Molecular Formula: C₁₄₉H₂₄₆N₄₄O₄₂S

Peptide Sequence: Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH₂

Data Presentation: Physicochemical Properties of Sermorelin

| Property | Value | Source |

| Molecular Weight | 3357.9 g/mol | [1][2][3][4] |

| CAS Number | 86168-78-7 | [4] |

| Appearance | Sterile, non-pyrogenic, lyophilized white powder | [2] |

| Biological Half-life | Approximately 11-12 minutes | [1][5] |

| pH (reconstituted) | 5.0 to 5.5 | [2] |

| Melting Point | >189°C (decomposition) | [4] |

| Solubility | Soluble in water | [6] |

Mechanism of Action and Signaling Pathway

Sermorelin, like endogenous GHRH, exerts its biological effects by binding to and activating the Growth Hormone-Releasing Hormone Receptor (GHRH-R). GHRH-R is a G-protein coupled receptor (GPCR) located on the surface of somatotropic cells in the anterior pituitary gland.

The binding of Sermorelin to GHRH-R initiates a downstream signaling cascade:

-

Receptor Activation: Ligand binding induces a conformational change in the GHRH-R.

-

G-Protein Coupling: The activated receptor couples to a stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The alpha subunit of the Gs protein activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Gene Transcription and GH Release: PKA activation results in the phosphorylation of downstream targets, including transcription factors that increase the synthesis of growth hormone (GH) and promote the release of stored GH from the pituitary gland.[7][8]

This signaling pathway leads to a pulsatile release of GH into the bloodstream, which in turn stimulates the liver to produce Insulin-like Growth Factor 1 (IGF-1), the primary mediator of the growth-promoting and metabolic effects of GH.

Signaling Pathway Diagram

Caption: GHRH receptor signaling pathway initiated by Sermorelin.

Experimental Protocols

This section outlines common experimental methodologies used to characterize GHRH agonists like Sermorelin.

Receptor Binding Assay

This assay is used to determine the binding affinity of a ligand (e.g., Sermorelin) to its receptor (GHRH-R). A common method is a competitive radioligand binding assay.

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Cell membranes from a cell line overexpressing the human GHRH receptor (e.g., CHO-K1 or HEK293 cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled GHRH analog (e.g., [¹²⁵I]-His¹, Nle²⁷]-hGRF(1-32)-NH₂), and varying concentrations of the unlabeled competitor ligand (Sermorelin).

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The contents of each well are rapidly filtered through a glass fiber filter plate using a vacuum manifold. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The data is analyzed to generate a competition curve, from which the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) can be determined. The binding affinity (Ki) of Sermorelin can then be calculated using the Cheng-Prusoff equation.

In Vitro Growth Hormone Release Assay

This assay measures the ability of a GHRH agonist to stimulate the secretion of growth hormone from pituitary cells in culture.

Experimental Workflow

Caption: Workflow for an in vitro growth hormone release assay.

Detailed Methodology:

-

Cell Culture: Primary anterior pituitary cells are isolated from rats and cultured, or a suitable pituitary cell line (e.g., GH3 or AtT-20 cells) is used. Cells are seeded into multi-well plates and allowed to attach and grow to a desired confluency.

-

Pre-incubation: The growth medium is removed, and the cells are washed with a serum-free medium. The cells are then pre-incubated in this medium for a short period to establish a baseline.

-

Stimulation: The pre-incubation medium is replaced with fresh medium containing various concentrations of Sermorelin or a vehicle control.

-

Incubation: The cells are incubated for a specific duration (e.g., 1 to 4 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Sample Collection: After incubation, the cell culture supernatant is collected.

-

Growth Hormone Measurement: The concentration of growth hormone in the collected supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: The results are used to plot a dose-response curve, and the EC₅₀ (the concentration of Sermorelin that elicits 50% of the maximal response) is calculated to determine its potency.

Conclusion

Sermorelin serves as a valuable research tool and therapeutic agent due to its well-defined structure and mechanism of action as a GHRH agonist. The experimental protocols described provide a framework for the characterization of Sermorelin and other GHRH analogs. A thorough understanding of the molecular properties and signaling pathways of these compounds is crucial for their application in research and drug development. While specific data for "this compound" remains elusive, the information presented for Sermorelin offers a robust foundation for scientists and researchers in the field.

References

An In-depth Technical Guide to the Dumorelin Family of Compounds and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dumorelin, a synthetic peptide belonging to the growth hormone-releasing hormone (GHRH) agonist family. As a GHRH receptor agonist, this compound is presumed to mimic the action of endogenous GHRH, stimulating the synthesis and secretion of growth hormone (GH) from the anterior pituitary. This document collates the available information on the chemical nature of this compound, its mechanism of action through the GHRH receptor signaling pathway, and representative experimental protocols for the synthesis, characterization, and biological evaluation of such compounds. While specific quantitative data for this compound is not publicly available, this guide presents data for closely related GHRH analogues to provide a comparative context for researchers. The included signaling pathway and experimental workflow diagrams, rendered using Graphviz, offer a clear visual representation of the underlying biological processes and research methodologies.

Introduction to the this compound Family of Compounds

This compound is a synthetic peptide classified as a growth hormone secretagogue. It functions as an agonist for the growth hormone-releasing hormone receptor (GHRHR), a G-protein coupled receptor (GPCR) predominantly expressed on somatotropic cells of the anterior pituitary gland. By activating the GHRHR, this compound and its analogues are designed to stimulate the production and release of endogenous growth hormone.

The primary therapeutic application for this class of compounds is in the treatment of growth hormone deficiency. Other potential applications that are being explored for GHRH agonists include roles in oncology, cardiology, and metabolic disorders.

Chemical Structure:

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by binding to and activating the GHRH receptor. This receptor is coupled to a stimulatory G-protein (Gs), which, upon activation, initiates a well-characterized intracellular signaling cascade.

Primary Signaling Pathway:

The principal signaling pathway activated by GHRH receptor agonists is the adenylyl cyclase (AC) - cyclic adenosine monophosphate (cAMP) pathway.

-

Receptor Binding and Gs Protein Activation: this compound binds to the extracellular domain of the GHRH receptor, inducing a conformational change that activates the associated Gs protein on the intracellular side.

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) dissociates and activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

-

Downstream Effects: Activated PKA phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, most notably the gene encoding growth hormone. This ultimately leads to increased transcription of the GH gene and subsequent synthesis and release of growth hormone.

Crosstalk with Other Pathways:

Research on GHRH receptor signaling suggests potential crosstalk with other signaling pathways, which may contribute to the pleiotropic effects of GHRH agonists. These include:

-

Phospholipase C (PLC) Pathway: Some evidence suggests that the GHRH receptor can also couple to Gq proteins, leading to the activation of PLC, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of Protein Kinase C (PKC).

-

MAPK/ERK Pathway: The GHRH receptor signaling can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation and differentiation.

-

PI3K/Akt Pathway: Crosstalk with the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, a key regulator of cell survival and metabolism, has also been reported for GHRH receptor signaling.

Signaling Pathway Diagram

Caption: GHRH Receptor Signaling Pathway.

Quantitative Data (Representative for GHRH Analogues)

As specific quantitative data for this compound is not available in the public domain, the following tables present representative data for other GHRH analogues to provide a contextual framework for researchers.

Table 1: Representative In Vitro Receptor Binding Affinity of GHRH Analogues

| Compound | Receptor | Assay Type | Kd (nM) | IC50 (nM) | Reference |

| GHRH(1-44)-NH₂ | Porcine GHRHR | Radioligand Binding | 1.04 ± 0.19 | 2.8 ± 0.51 | [1] |

| Rat GHRH | Porcine GHRHR | Radioligand Binding | - | 3.1 ± 0.69 | [1] |

| [N-Ac-Tyr¹, D-Arg²]hGHRH(3-29)-NH₂ | Porcine GHRHR | Radioligand Binding | - | 3.9 ± 0.58 | [1] |

Table 2: Representative In Vivo Efficacy of GHRH Analogues

| Compound | Species | Endpoint | ED50 (µg/kg) | Route of Admin. | Reference |

| GHRH(1-44)-NH₂ | Human (Male) | GH Release | 0.4 | IV | [2] |

| GHRH(1-44)-NH₂ | Human (Female) | GH Release | 0.2 | IV | [2] |

Disclaimer: The data presented in these tables are for illustrative purposes and represent the biological activity of related GHRH analogues, not this compound itself.

Experimental Protocols (Representative)

The following are representative, detailed protocols for key experiments relevant to the study of GHRH agonists like this compound. These are generalized methods and would require optimization for specific compounds and experimental setups.

Solid-Phase Peptide Synthesis (SPPS) of a GHRH Analogue

This protocol describes the general steps for synthesizing a peptide analogue of GHRH using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid-phase resin.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Dipeptidyl-peptidase I (DPP-I)

-

Ether

-

Acetonitrile

-

Water (HPLC grade)

Procedure:

-

Resin Swelling: The Rink Amide resin is swollen in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (3 equivalents) is pre-activated with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 5 minutes. This activated solution is then added to the deprotected resin, and the coupling reaction is allowed to proceed for 1-2 hours. The resin is then washed with DMF and DCM.

-

Repeat Cycles: Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group is removed, the peptide is cleaved from the resin and all side-chain protecting groups are removed by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold ether, centrifuged, and the pellet is washed with ether. The crude peptide is then dissolved in a water/acetonitrile mixture and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization and Characterization: The purified peptide fractions are pooled, lyophilized, and the final product is characterized by mass spectrometry and analytical HPLC.

Experimental Workflow Diagram

Caption: General Experimental Workflow.

GHRH Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of a test compound (e.g., this compound analogue) to the GHRH receptor.

Materials:

-

Cell line expressing the GHRH receptor (e.g., HEK293-GHRHR)

-

Radiolabeled GHRH analogue (e.g., ¹²⁵I-GHRH)

-

Unlabeled test compound

-

Binding buffer (e.g., Tris-HCl, MgCl₂, BSA)

-

Wash buffer

-

Scintillation fluid

-

Gamma counter

Procedure:

-

Membrane Preparation: Cells expressing the GHRH receptor are harvested, homogenized, and centrifuged to isolate the cell membranes. The membrane pellet is resuspended in binding buffer.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

-

Competitive Binding: Add increasing concentrations of the unlabeled test compound to the wells. Include wells with no unlabeled competitor (total binding) and wells with a high concentration of a known GHRH agonist (non-specific binding).

-

Incubation: Add the membrane preparation to each well and incubate at room temperature for a specified time to allow binding to reach equilibrium.

-

Termination and Washing: The binding reaction is terminated by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vitro Functional Assay: cAMP Measurement

This protocol outlines a method to measure the ability of a GHRH agonist to stimulate intracellular cAMP production in cells expressing the GHRH receptor.

Materials:

-

Cell line expressing the GHRH receptor

-

Test compound (GHRH agonist)

-

Forskolin (positive control)

-

Cell culture medium

-

Lysis buffer

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the GHRH receptor-expressing cells in a 96-well plate and culture overnight.

-

Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound or controls (vehicle, forskolin).

-

Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP production.

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.

-

cAMP Detection: Perform the cAMP detection assay following the kit's protocol. This typically involves the addition of detection reagents and a further incubation period.

-

Signal Measurement: Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to determine the concentration of cAMP produced in each well. Plot the cAMP concentration versus the log concentration of the test compound and determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression.

Conclusion

The this compound family of compounds represents a class of synthetic GHRH receptor agonists with potential therapeutic applications in conditions related to growth hormone deficiency. Their mechanism of action is centered on the activation of the GHRH receptor and the subsequent stimulation of the cAMP signaling pathway, leading to the synthesis and release of growth hormone. While specific quantitative data and detailed experimental protocols for this compound itself are not publicly available, this guide provides a comprehensive framework for researchers in the field by presenting information on the general class of GHRH agonists, their signaling pathways, and representative methodologies for their study. Further research and publication of data specific to this compound and its analogues are necessary to fully elucidate their pharmacological profile and clinical potential.

References

The Ghrelin Agonist Dumorelin (Relamorelin): A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dumorelin, also known as Relamorelin, is a synthetic pentapeptide ghrelin analogue that has been investigated for its prokinetic effects, particularly in the management of diabetic gastroparesis. As a potent agonist of the ghrelin/growth hormone secretagogue receptor (GHSR), this compound mimics the physiological actions of ghrelin, a key regulator of appetite and gastrointestinal motility. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing relevant pathways to support further research and development in this area.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in clinical trials, providing insights into its absorption, distribution, metabolism, and excretion.

Table 1: Summary of this compound (Relamorelin) Pharmacokinetic Parameters

| Parameter | Value | Species | Study Notes |

| Administration Route | Subcutaneous Injection | Human | Investigated in Phase 2 and 3 clinical trials[1][2]. |

| Terminal Half-life | ~4.5 hours | Human | At higher doses, the terminal half-life can extend to 19.4 hours[3]. |

| Metabolism | No metabolism detected | Human | In vitro studies using human microsomes and hepatocytes showed no detectable metabolism[2]. |

| Excretion | Approximately 8% of the dose is excreted in the urine. | Human | [2] |

| Accumulation | No apparent accumulation | Human | Observed after repeated administration for 10 days[2]. |

| Cmax (100 µg single dose) | ~4 ng/mL | Human | Similar Cmax observed in both healthy volunteers and patients with diabetes[4]. |

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily mediated through its agonist activity at the ghrelin receptor, leading to a range of physiological responses, most notably the stimulation of gastrointestinal motility.

Mechanism of Action and Signaling Pathway

This compound acts as a selective agonist at the ghrelin/growth hormone secretagogue receptor (GHSR-1a), a G-protein coupled receptor.[1][5] The binding of this compound to GHSR-1a initiates a downstream signaling cascade that ultimately leads to its physiological effects.

Dose-Response Relationship and Efficacy

Clinical trials have demonstrated a dose-dependent effect of this compound on gastric emptying and symptoms of diabetic gastroparesis.

Table 2: Summary of this compound (Relamorelin) Pharmacodynamic Effects in Patients with Diabetic Gastroparesis (Phase 2B Study - NCT02357420)

| Dose Regimen | Change in Gastric Emptying (GE) T1/2 from Baseline | Reduction in Vomiting Frequency from Baseline | Reduction in Composite Symptom Score (Nausea, Pain, Bloating, Fullness) |

| Placebo (b.i.d.) | Not statistically significant | ~70% | Not statistically significant |

| 10 µg (b.i.d.) | Significant acceleration (12% improvement, p<0.05)[1][6][7] | ~75% (not statistically significant vs. placebo)[1] | Statistically significant reduction (p<0.05)[1][6] |

| 30 µg (b.i.d.) | Significant acceleration (12% improvement, p<0.05)[1][6][7] | ~75% (not statistically significant vs. placebo)[1] | Statistically significant reduction (p<0.05)[1][6] |

| 100 µg (b.i.d.) | Acceleration (p=0.051)[1][6][7] | ~75% (not statistically significant vs. placebo)[1] | Statistically significant reduction (p<0.05)[1][6] |

Experimental Protocols

The clinical development of this compound has involved rigorous experimental protocols to assess its safety and efficacy. Below are detailed methodologies for key experiments.

Phase 2B Clinical Trial Protocol for Diabetic Gastroparesis (Adapted from NCT02357420)

Objective: To evaluate the safety and efficacy of multiple dose regimens of this compound on vomiting episodes, gastric emptying, and other symptoms of diabetic gastroparesis.

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

Participant Population:

-

Inclusion Criteria: Patients aged 18-75 years with a diagnosis of Type 1 or Type 2 diabetes mellitus, a history of gastroparesis symptoms for at least 3 months, confirmed delayed gastric emptying via a 13C-spirulina gastric emptying breath test (GEBT), and a baseline Gastroparesis Cardinal Symptom Index-Daily Diary (GCSI-DD) score of ≥2.6.[3]

-

Exclusion Criteria: Patients on dialysis, or with other conditions that could affect gastric emptying.

Intervention:

-

A 2-week single-blind placebo run-in period.

-

Randomization to one of four treatment arms for 12 weeks:

-

Placebo administered subcutaneously twice daily (b.i.d.).

-

This compound 10 µg administered subcutaneously b.i.d.

-

This compound 30 µg administered subcutaneously b.i.d.

-

This compound 100 µg administered subcutaneously b.i.d.

-

Outcome Measures:

-

Primary Endpoint: Change from baseline in the frequency of vomiting episodes.[8]

-

Secondary Endpoints:

-

Change from baseline in a composite score of four key gastroparesis symptoms (nausea, postprandial fullness, abdominal pain, and bloating) as recorded in a daily diary.[8]

-

Change in gastric emptying half-time (T1/2) as measured by the 13C-spirulina GEBT.

-

13C-Spirulina Gastric Emptying Breath Test (GEBT) Methodology

The 13C-spirulina GEBT is a non-invasive method used to measure the rate of solid-phase gastric emptying.

Protocol:

-

Fasting: Patients are required to fast overnight for at least 8 hours.[9]

-

Test Meal: The patient consumes a standardized meal, typically consisting of eggs mixed with 13C-labeled Spirulina platensis, along with crackers and water.[9]

-

Breath Sample Collection: Breath samples are collected before the meal (baseline) and at regular intervals after the meal (e.g., every 15-30 minutes) for up to 4 hours.

-

Analysis: The concentration of 13CO2 in the breath samples is measured using mass spectrometry. The rate of 13CO2 excretion is proportional to the rate of gastric emptying of the 13C-labeled meal.

-

Data Interpretation: The data is used to calculate the gastric emptying half-time (T1/2), which is the time it takes for 50% of the meal to empty from the stomach.

This compound (Relamorelin) has demonstrated a clear pharmacokinetic and pharmacodynamic profile as a potent ghrelin agonist. Its ability to accelerate gastric emptying and improve symptoms in patients with diabetic gastroparesis has been established in clinical trials. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of ghrelin analogues for gastrointestinal motility disorders. Further investigation, particularly in larger Phase 3 trials, will be crucial to fully elucidate the long-term safety and efficacy of this compound.

References

- 1. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Overall safety of relamorelin in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging treatments in Neurogastroenterology: relamorelin: a novel gastrocolokinetic synthetic ghrelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy and Safety of Relamorelin ... | Article | H1 Connect [archive.connect.h1.co]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. Relamorelin for diabetic gastroparesis: Trial results | MDedge [mdedge.com]

- 9. youtube.com [youtube.com]

Cellular Uptake and Metabolism of Dumorelin: A Technical Guide

Disclaimer: Scientific literature providing in-depth data specifically on the cellular uptake and metabolism of Dumorelin is limited. This guide synthesizes available information on this compound and leverages data from other well-characterized Gonadotropin-Releasing Hormone (GnRH) agonists as a predictive model for its mechanism of action. The principles of cellular uptake, receptor interaction, and metabolic pathways are generally conserved among this class of synthetic peptides.

Introduction

This compound is a synthetic decapeptide analogue of the naturally occurring Gonadotropin-Releasing Hormone (GnRH). It functions as a potent GnRH receptor agonist.[1][2] Like other agonists in its class, this compound is utilized for its ability to modulate the reproductive axis by initially stimulating and subsequently downregulating the release of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the anterior pituitary gland.[1][3] This document provides a technical overview of the cellular mechanisms of this compound, focusing on its interaction with the GnRH receptor, subsequent signal transduction, and metabolic degradation pathways.

Cellular Uptake and Receptor Interaction

The biological activity of this compound is initiated by its binding to the Gonadotropin-Releasing Hormone Receptor (GnRHR). The GnRHR is a member of the G-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.[3][4][5] These receptors are primarily expressed on the surface of pituitary gonadotrope cells.[3][5]

Upon binding, the this compound-GnRHR complex undergoes a conformational change, which triggers intracellular signaling cascades. The binding affinity of GnRH agonists to the GnRHR is a critical determinant of their potency.

Table 1: Representative GnRH Agonist Binding Affinities

| Compound | Receptor | Cell Type | Binding Affinity (Kd) |

| Gonadorelin | Human GnRHR | COS-7 | ~3.4 nM |

| Buserelin | Rat Pituitary | - | ~0.3 nM |

| Triptorelin | Human GnRHR | HEK293 | ~0.21 nM |

Data presented are for representative GnRH agonists and are intended to provide a comparative context for this compound's likely binding characteristics.

Signal Transduction Pathway

Activation of the GnRHR by this compound stimulates the Gq/11 family of heterotrimeric G-proteins.[3][5] This initiates a well-defined signaling pathway that leads to the synthesis and secretion of gonadotropins.

The key steps in the signaling cascade are:

-

G-Protein Activation: The activated GnRHR acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. This causes the dissociation of the Gαq/11 subunit from the Gβγ dimer.

-

Phospholipase C Activation: The GTP-bound Gαq/11 subunit activates phospholipase Cβ (PLCβ).[5]

-

Second Messenger Production: Activated PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Protein Kinase C Activation: DAG, in conjunction with the elevated intracellular Ca2+ levels, activates Protein Kinase C (PKC).

-

MAPK Pathway Activation: The activation of PKC can lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including ERK, JNK, and p38 pathways.

-

Gonadotropin Release: The culmination of these signaling events, particularly the increase in intracellular calcium, leads to the synthesis and exocytosis of LH and FSH.

Signaling Pathway Diagram

Metabolism and Degradation

As a peptide, this compound is expected to be metabolized through proteolytic degradation. The metabolic fate of GnRH agonists is primarily enzymatic cleavage into smaller, inactive peptide fragments and amino acids. This degradation can occur in various tissues, with the kidneys and liver being major sites.

For instance, studies on the GnRH agonist Buserelin have shown that it is degraded by membrane enzymes in the kidney.[6] The degradation process involves hydrolysis of peptide bonds, leading to the formation of N-terminal, C-terminal, and middle sequence fragments.[6]

Table 2: Representative Metabolic Pathways for Peptide Degradation

| Process | Description | Key Enzymes |

| Proteolysis | Cleavage of internal peptide bonds. | Endopeptidases |

| Amino-terminal Degradation | Sequential removal of amino acids from the N-terminus. | Aminopeptidases |

| Carboxy-terminal Degradation | Sequential removal of amino acids from the C-terminus. | Carboxypeptidases |

The modification of the C-terminus in many synthetic GnRH agonists, including the ethylamide group in this compound, confers increased resistance to carboxypeptidases, contributing to a longer biological half-life compared to native GnRH.

Experimental Protocols

Receptor Binding Assay

Objective: To determine the binding affinity (Kd) of this compound for the GnRH receptor.

Methodology:

-

Cell Culture: Culture a suitable cell line expressing the GnRH receptor (e.g., HEK293 cells transfected with the human GnRHR gene).

-

Membrane Preparation: Homogenize the cells and isolate the cell membrane fraction by centrifugation.

-

Binding Reaction: Incubate the cell membranes with a constant concentration of a radiolabeled GnRH agonist (e.g., [125I]-Triptorelin) and increasing concentrations of unlabeled this compound in a binding buffer.

-

Separation: Separate the receptor-bound from free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Calculate the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) and convert it to a Ki (inhibition constant), which is an indicator of binding affinity.

In Vitro Signaling Assay (Calcium Mobilization)

Objective: To measure the functional potency (EC50) of this compound in activating the GnRH receptor signaling pathway.

Methodology:

-

Cell Culture: Plate GnRHR-expressing cells in a multi-well plate.

-

Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation: Add varying concentrations of this compound to the wells.

-

Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or a fluorescence microscope. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

-

Data Analysis: Plot the peak fluorescence response against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration of this compound that produces 50% of the maximal response).

Experimental Workflow Diagram

Conclusion

This compound, as a GnRH receptor agonist, is expected to follow the established cellular uptake and signaling mechanisms of its class. It binds to the GnRH receptor on pituitary gonadotropes, initiating a Gq/11-mediated signaling cascade that results in the release of LH and FSH. Its metabolism is likely dominated by enzymatic degradation. The provided experimental protocols offer a framework for the detailed in vitro characterization of this compound's pharmacological properties. Further studies are required to elucidate the specific quantitative parameters of this compound's interaction with the GnRH receptor and its metabolic profile.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. KEGG DRUG: Gonadorelin [kegg.jp]

- 3. Gonadotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]

- 4. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding | Semantic Scholar [semanticscholar.org]

- 5. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pathways of degradation of buserelin by rat kidney membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Historical Context of Dumorelin Research

A comprehensive review of available scientific literature and clinical data reveals no information on a compound referred to as "Dumorelin." Extensive searches of scholarly databases, clinical trial registries, and pharmaceutical development pipelines have not yielded any results for this name.

This suggests several possibilities:

-

"this compound" may be a misspelling of another compound. The "-relin" suffix is commonly used for synthetic peptides that act as releasing hormones or their analogues. It is possible the user intended to inquire about a different, similarly named therapeutic.

-

The compound may be in a very early, preclinical stage of development and not yet disclosed in public-facing literature.

-

"this compound" could be an internal codename for a compound that has not been made public.

-

The name may be fictional.

Given the detailed request for a technical guide, and the lack of information on "this compound," we are unable to proceed with the original topic.

However, based on the suffix, it is plausible the user is interested in the class of drugs known as growth hormone secretagogues , which often end in "-morelin." A well-documented compound in this class is Macimorelin .

Proposal:

We propose to generate the requested in-depth technical guide on Macimorelin . Macimorelin is an orally active ghrelin agonist approved for the diagnosis of adult growth hormone deficiency. There is a substantial body of publicly available research on its mechanism of action, experimental protocols, and clinical trial data that would allow for the creation of a comprehensive guide meeting all the user's requirements, including:

-

Historical Context: A timeline of its discovery and development.

-

Mechanism of Action: Detailed signaling pathways.

-

Quantitative Data: Tables summarizing efficacy, safety, and pharmacokinetic data from clinical trials.

-

Experimental Protocols: Methodologies from key preclinical and clinical studies.

-

Visualizations: Graphviz diagrams of signaling pathways and experimental workflows.

If you would like to proceed with a guide on Macimorelin , or if you can provide an alternative or corrected name for "this compound," please advise.

Methodological & Application

Standard Protocol for Anamorelin Cell Culture Treatment

Introduction

Anamorelin is a novel, orally active, selective ghrelin receptor agonist.[1] It mimics the action of ghrelin, a peptide hormone that stimulates the growth hormone secretagogue receptor (GHS-R1a) to regulate appetite, energy balance, and metabolism.[2][3] Anamorelin has been investigated primarily for the treatment of cancer anorexia-cachexia syndrome (CACS), a multifactorial condition characterized by loss of appetite and body weight, particularly lean body mass.[4][5] In preclinical and clinical studies, Anamorelin has been shown to increase appetite, body weight, and lean body mass.[6][7]

This document provides a standard protocol for the in vitro treatment of cancer cell lines with Anamorelin to study its effects on cellular signaling and function. The protocol is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Anamorelin acts as a ghrelin mimetic, binding to and activating the GHS-R1a.[2] This activation stimulates the release of growth hormone (GH) from the pituitary gland and subsequently increases the levels of insulin-like growth factor 1 (IGF-1).[3][4] The signaling cascade initiated by GHS-R1a activation is thought to involve pathways such as the phosphoinositide 3-kinase (PI3K)/Akt pathway, which plays a crucial role in cell growth and survival.[2] While Anamorelin's primary effects are on appetite and metabolism, its impact on cancer cells directly is an area of ongoing research. Preclinical studies using a non-small cell lung cancer (NSCLC) xenograft model have shown that Anamorelin did not promote tumor growth.[8]

Data Presentation

In Vitro Efficacy of Anamorelin

| Parameter | Value | Cell Line/System | Reference |

| EC50 for Ghrelin Receptor Agonist Activity | 0.74 nM | Cultured cell lines | [9] |

| Binding Affinity (Ki) for Ghrelin Receptor | 0.70 nM | BHK cells expressing human ghrelin receptor | [4] |

| EC50 for GH Release Stimulation | 1.5 nM | Rat pituitary cells | [4] |

In Vivo Effects of Anamorelin on Tumor Growth and Body Weight in a Mouse Xenograft Model (A549 NSCLC)

| Treatment Group | Dose | Duration | Effect on Tumor Volume | Effect on Body Weight | Reference |

| Anamorelin | 10 mg/kg/day | 28 days | No significant difference compared to control | Significant increase | [8] |

| Anamorelin | 30 mg/kg/day | 28 days | No significant difference compared to control | Significant increase | [8] |

| Ghrelin | 2 mg/kg | 28 days | No significant difference compared to control | Non-significant increase | [8] |

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance of A549 Cells

This protocol describes the routine culture of the A549 human lung carcinoma cell line, which has been used in preclinical models to study Anamorelin.[8]

Materials:

-

A549 cell line

-

Kaighn's Modification of Ham's F-12 (F-12K) Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

6-well, 24-well, or 96-well plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing F-12K medium with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryopreserved vial of A549 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.

-

Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a centrifuge tube. Centrifuge at 150 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

Protocol 2: Anamorelin Treatment for In Vitro Assays

This protocol provides a general procedure for treating cultured cancer cells with Anamorelin.

Materials:

-

Anamorelin hydrochloride (powder)

-

Sterile, nuclease-free water or DMSO for stock solution preparation

-

Complete growth medium (as described in Protocol 1)

-

Cultured A549 cells (or other relevant cell line)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Anamorelin (e.g., 10 mM) by dissolving the powder in sterile water or DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Cell Seeding: Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a density that will allow for logarithmic growth during the treatment period. For A549 cells, a starting density of 5,000-10,000 cells/well in a 96-well plate is a reasonable starting point. Allow cells to adhere and stabilize for 24 hours.

-

Treatment Preparation: On the day of treatment, thaw an aliquot of the Anamorelin stock solution. Prepare a series of working solutions by diluting the stock solution in complete growth medium to achieve the desired final concentrations. A common approach is to prepare 2X concentrated working solutions.

-

Cell Treatment: Remove the existing medium from the cell culture plates. Add an equal volume of the 2X Anamorelin working solutions to the wells to achieve the final desired concentrations. For vehicle control wells, add medium containing the same concentration of the solvent (water or DMSO) used for the Anamorelin stock solution.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂. The optimal duration will depend on the specific assay and research question.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess cell viability based on the metabolic activity of the cells.

Materials:

-

Cells treated with Anamorelin in a 96-well plate (from Protocol 2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Microplate reader

Procedure:

-

At the end of the Anamorelin treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Aspirate the medium containing MTT from the wells.

-

Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

References

- 1. scholars.northwestern.edu [scholars.northwestern.edu]

- 2. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anamorelin hydrochloride in the treatment of cancer anorexia–cachexia syndrome: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anamorelin hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anamorelin in patients with advanced non-small cell lung cancer and cachexia: Results from the phase III studies ROMANA 1 and 2. - ASCO [asco.org]

- 6. Appetite and food intake results from phase I studies of anamorelin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. resources.revvity.com [resources.revvity.com]

Application Notes and Protocols for Dumorelin in Experimental Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of Dumorelin, a synthetic peptide analog of Growth Hormone-Releasing Hormone (GHRH), for use in scientific experiments. Adherence to these guidelines is crucial for ensuring the integrity, stability, and optimal performance of the peptide in in-vitro and in-vivo studies.

Product Information and Properties

This compound is a potent GHRH analog that stimulates the synthesis and release of growth hormone from the anterior pituitary. Its activity is mediated through the GHRH receptor (GHRH-R), a G-protein coupled receptor.

| Property | Value | Source |

| Molecular Formula | C218H362N72O68 | PubChem |

| Molecular Weight | 5080 g/mol | BenchChem[1] |

| Purity | Typically ≥95% | BenchChem[1] |

| Appearance | White to off-white lyophilized powder | General peptide characteristics |

| Storage (Lyophilized) | -20°C for long-term storage | General peptide handling guidelines |

Dissolution Protocol

Proper reconstitution of lyophilized this compound is critical for its biological activity and to prevent aggregation. The choice of solvent can impact peptide stability and compatibility with experimental systems.

Recommended Solvents:

-

Sterile, distilled water: Suitable for creating stock solutions for many in-vitro assays.

-

Aqueous buffer solutions: For experiments requiring specific pH conditions, a slightly acidic buffer may enhance stability. Based on stability studies of similar peptides like gonadorelin and triptorelin, an acetate buffer at pH 5.0 is a good starting point.

-

Organic solvents: For certain applications, solvents like dimethyl sulfoxide (DMSO) may be used. However, it is crucial to ensure the final concentration of the organic solvent is compatible with the experimental system and does not exceed cytotoxic levels.

Step-by-Step Reconstitution Protocol:

-

Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening, which can affect the peptide's stability.

-

Solvent Addition: Using a sterile syringe, slowly add the desired volume of the chosen solvent to the vial. Aim the stream of the solvent down the side of the vial to gently wet the lyophilized powder.

-

Gentle Agitation: Gently swirl or rock the vial to dissolve the peptide. Avoid vigorous shaking or vortexing , as this can cause peptide aggregation and degradation.

-

Complete Dissolution: Ensure the peptide is completely dissolved before use. The solution should be clear and free of any visible particulates. If necessary, brief and gentle sonication in a water bath can be used to aid dissolution.

-

Concentration Calculation: Calculate the final concentration of the this compound stock solution based on the amount of peptide in the vial and the volume of solvent added.

Storage of this compound Solutions

Proper storage of reconstituted this compound is essential to maintain its biological activity and prevent degradation over time.

| Storage Condition | Recommended Duration | Notes |

| Short-term (2-3 days) | 4°C | Store in a tightly sealed, sterile container. Protect from light. |

| Long-term (up to 6 months) | -20°C or -80°C | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Use low-protein-binding microcentrifuge tubes. |

Important Considerations:

-

Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the peptide. It is highly recommended to aliquot the stock solution into volumes appropriate for single experiments.

-

Protease Inhibition: If working with cell lysates or other biological samples that may contain proteases, the addition of a protease inhibitor cocktail to the experimental buffer is recommended to prevent this compound degradation.

-

pH and Buffer Choice: The stability of peptides in solution is often pH-dependent. For long-term storage, a slightly acidic pH (e.g., pH 5-6) is generally preferable. Acetate buffers have been shown to have a favorable effect on the stability of similar peptides.[2]

Experimental Workflow for In-Vitro Cell-Based Assays

The following diagram illustrates a typical workflow for studying the effect of this compound on cultured cells.

Caption: A generalized workflow for in-vitro experiments using this compound.

This compound Signaling Pathway

This compound, as a GHRH analog, exerts its biological effects by binding to the GHRH receptor (GHRH-R), a G-protein coupled receptor predominantly found on somatotroph cells in the anterior pituitary.[3] This interaction initiates a cascade of intracellular signaling events, as depicted below.

Caption: Simplified GHRH receptor signaling pathway activated by this compound.

Pathway Description:

-

Receptor Binding: this compound binds to the GHRH-R on the surface of pituitary somatotrophs.

-

G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).[3]

-

Adenylate Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).

-

cAMP Production: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).

-

Downstream Effects: PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This leads to increased transcription of genes encoding for growth hormone (GH) and Pit-1, a pituitary-specific transcription factor, ultimately resulting in the synthesis and secretion of GH.[4]

These application notes are intended to serve as a guide. Researchers should always consult relevant literature and perform pilot studies to optimize the dissolution, storage, and use of this compound for their specific experimental setup.

References

- 1. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Growth-hormone-releasing hormone receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Dumorelin and Related Compounds in Animal Models